3-[3-(5-ethyl-2,4-dihydroxyphenyl)-4-(1-methyl-1H-benzimidazol-2-yl)-1H-pyrazol-5-yl]propanoic acid
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Overview
Description
3-[3-(5-ethyl-2,4-dihydroxyphenyl)-4-(1-methyl-1H-benzimidazol-2-yl)-1H-pyrazol-5-yl]propanoic acid is a complex organic compound that features a unique combination of functional groups, including a benzimidazole, pyrazole, and phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(5-ethyl-2,4-dihydroxyphenyl)-4-(1-methyl-1H-benzimidazol-2-yl)-1H-pyrazol-5-yl]propanoic acid typically involves multi-step organic reactions. The process begins with the preparation of the benzimidazole and pyrazole intermediates, followed by their coupling with the phenyl ring. Common reagents used in these reactions include ethyl acetoacetate, hydrazine hydrate, and various catalysts to facilitate the formation of the pyrazole ring .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
3-[3-(5-ethyl-2,4-dihydroxyphenyl)-4-(1-methyl-1H-benzimidazol-2-yl)-1H-pyrazol-5-yl]propanoic acid can undergo various chemical reactions, including:
Oxidation: The phenolic hydroxyl groups can be oxidized to quinones.
Reduction: The benzimidazole and pyrazole rings can be reduced under specific conditions.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenolic groups would yield quinones, while reduction of the benzimidazole ring could produce dihydrobenzimidazole derivatives.
Scientific Research Applications
3-[3-(5-ethyl-2,4-dihydroxyphenyl)-4-(1-methyl-1H-benzimidazol-2-yl)-1H-pyrazol-5-yl]propanoic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 3-[3-(5-ethyl-2,4-dihydroxyphenyl)-4-(1-methyl-1H-benzimidazol-2-yl)-1H-pyrazol-5-yl]propanoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it could inhibit a key enzyme in a metabolic pathway, thereby modulating the pathway’s overall activity .
Comparison with Similar Compounds
Similar Compounds
3,4-Dihydroxyphenylacetic acid: A metabolite of dopamine with similar phenolic groups.
3-(3,4-Dihydroxyphenyl)-2-methyl-L-alanine: Known for its role in peptide synthesis.
Uniqueness
What sets 3-[3-(5-ethyl-2,4-dihydroxyphenyl)-4-(1-methyl-1H-benzimidazol-2-yl)-1H-pyrazol-5-yl]propanoic acid apart is its unique combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C22H22N4O4 |
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Molecular Weight |
406.4 g/mol |
IUPAC Name |
3-[3-(5-ethyl-2,4-dihydroxyphenyl)-4-(1-methylbenzimidazol-2-yl)-1H-pyrazol-5-yl]propanoic acid |
InChI |
InChI=1S/C22H22N4O4/c1-3-12-10-13(18(28)11-17(12)27)21-20(15(24-25-21)8-9-19(29)30)22-23-14-6-4-5-7-16(14)26(22)2/h4-7,10-11,27-28H,3,8-9H2,1-2H3,(H,24,25)(H,29,30) |
InChI Key |
VGOGVFHWIJPDAN-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=C(C=C1O)O)C2=NNC(=C2C3=NC4=CC=CC=C4N3C)CCC(=O)O |
Origin of Product |
United States |
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